molecular formula C18H21ClO3 B4971958 1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene

1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene

Cat. No. B4971958
M. Wt: 320.8 g/mol
InChI Key: UDSKKMBSWUDINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene, also known as AEBSF, is a synthetic serine protease inhibitor that has been widely used in scientific research. This compound has been found to have a broad range of applications in various fields, including biochemistry, molecular biology, and pharmacology.

Mechanism of Action

1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene works by binding irreversibly to the active site of serine proteases, thereby preventing their activity. The compound forms a covalent bond with the serine residue in the active site of the enzyme, effectively blocking its function. This irreversible inhibition makes this compound a potent inhibitor of serine proteases.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Inhibition of serine proteases can lead to the suppression of inflammation, blood coagulation, and fibrinolysis. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene has several advantages for lab experiments. It is a potent inhibitor of serine proteases and has a broad range of applications in various fields. The compound is relatively stable and can be stored for long periods without degradation. However, this compound also has some limitations. It can inhibit other proteases, such as cysteine proteases, at high concentrations. Additionally, the irreversible inhibition of serine proteases can make it difficult to study their function in vivo.

Future Directions

There are several future directions for the use of 1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene in scientific research. One potential application is in the development of anti-cancer therapies. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for drug development. Another future direction is in the study of the role of serine proteases in various biological processes. This compound can be used to selectively inhibit serine proteases and study their function in vivo. Furthermore, the development of more selective serine protease inhibitors could lead to the discovery of new drug targets for various diseases.
Conclusion
In conclusion, this compound is a synthetic serine protease inhibitor that has a broad range of applications in scientific research. The compound is synthesized by reacting 2-ethoxyphenol with 4-chlorophenylbutyl ether and has been found to inhibit several serine proteases. This compound has several biochemical and physiological effects, including the suppression of inflammation, blood coagulation, and fibrinolysis. The compound has advantages and limitations for lab experiments and has several future directions for research, including the development of anti-cancer therapies and the study of serine protease function.

Synthesis Methods

1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene is synthesized by reacting 2-ethoxyphenol with 4-chlorophenylbutyl ether in the presence of potassium tert-butoxide. The resulting intermediate is then treated with p-toluenesulfonyl chloride and triethylamine to obtain the final product. The synthesis of this compound is a relatively straightforward process and can be performed on a large scale.

Scientific Research Applications

1-[4-(4-chlorophenoxy)butoxy]-2-ethoxybenzene has been widely used in scientific research as a serine protease inhibitor. Serine proteases are a family of enzymes that play critical roles in numerous biological processes, including blood coagulation, fibrinolysis, inflammation, and apoptosis. This compound has been found to inhibit several serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein.

properties

IUPAC Name

1-chloro-4-[4-(2-ethoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-2-20-17-7-3-4-8-18(17)22-14-6-5-13-21-16-11-9-15(19)10-12-16/h3-4,7-12H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSKKMBSWUDINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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